molecular formula C10H7ClFN3O2 B2525932 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole CAS No. 512823-37-9

1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B2525932
CAS No.: 512823-37-9
M. Wt: 255.63
InChI Key: VOXUENUVWRWCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound with the molecular formula C10H7ClFN3O2 and a molecular weight of 255.63 g/mol . It features a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, which is recognized as a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities . The core pyrazole structure is a key building block in the development of pharmacologically active molecules and has been found in compounds with anti-inflammatory, antimicrobial, antifungal, anticancer, and anti-tubercular activities . This specific derivative is substituted at the 1-position with a 2-chloro-6-fluorobenzyl group and at the 3-position with a nitro group, modifications that are typically explored to fine-tune the compound's properties, reactivity, and interaction with biological targets. As a nitro-aromatic compound, it serves as a versatile synthetic intermediate for further chemical transformations, including reduction of the nitro group to an amine, which can be used to generate novel derivatives for screening and development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-8-2-1-3-9(12)7(8)6-14-5-4-10(13-14)15(16)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXUENUVWRWCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrite-Mediated Cyclization of Pyrazolidine Precursors

The most widely documented method involves the oxidation of a pyrazolidine intermediate using nitrite salts under acidic conditions. According to EP3112350B1, pyrazolidine (2) reacts with sodium nitrite in the presence of hydrochloric acid to yield the nitro-substituted pyrazole.

Reaction Mechanism :

  • Formation of Pyrazolidine : Hydrazine reacts with a substituted ketone (e.g., 2-chloro-6-fluorobenzyl ketone) in a polar aprotic solvent (e.g., DMF) at 40–80°C for 12–24 hours.
  • Oxidation with Nitrite : Pyrazolidine is treated with NaNO₂ in a mixed solvent system (water:toluene, 1:2 v/v) at 0–10°C. The acid (HCl) protonates the nitrite, generating nitrosonium ions that facilitate dehydrogenation to form the nitro group.

Optimization Insights :

  • Solvent Choice : A 1:1 mixture of water and nitrile solvents (e.g., acetonitrile) improves solubility of intermediates, reducing side reactions.
  • Temperature Control : Maintaining temperatures below 10°C minimizes over-oxidation, achieving a yield of 78%.

Direct Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones

An alternative route involves the condensation of 2-chloro-6-fluorobenzylhydrazine with β-nitrostyrene derivatives. This one-pot method, adapted from PMC studies on pyrazole synthesis, avoids isolation of intermediates.

Procedure :

  • Hydrazine Preparation : 2-Chloro-6-fluorobenzyl chloride is treated with hydrazine hydrate in ethanol at reflux (78°C) for 6 hours.
  • Cyclocondensation : The hydrazine intermediate reacts with β-nitrostyrene in acetic acid at 60°C for 8 hours, followed by neutralization with NaHCO₃.

Yield : 68–72% after recrystallization from ethyl acetate.

Reaction Optimization and Parameter Analysis

Solvent and Temperature Effects

Data from EP3112350B1 and PMC studies reveal critical dependencies on solvent polarity and reaction temperature:

Parameter Optimal Range Yield (%) Side Products Source
Solvent (Water:Acetonitrile) 1:1 78 <5% Nitroso byproducts
Temperature 0–10°C 85 None detected
Reaction Time 12–24 hours 72 8% Unreacted hydrazine

Key Observations :

  • Lower temperatures (0–10°C) favor nitro group incorporation over N-oxide formation.
  • Prolonged reaction times (>24 hours) degrade the nitro moiety, reducing yields by 12–15%.

Acid Catalysis and Stoichiometry

Hydrochloric acid (2–3 equiv.) is optimal for nitrite activation, while excess acid (>4 equiv.) promotes hydrolysis of the benzyl group. Sulfuric acid alternatives, though less effective, reduce chloride byproducts by 20%.

Purification and Characterization

Isolation Techniques

Post-reaction mixtures are filtered to isolate crude product, followed by sequential washes with toluene and hexane to remove organic impurities. A final wash with cold water (0–5°C) eliminates residual nitrite salts.

Chromatographic Refinement

Column chromatography (SiO₂, eluent: hexane:ethyl acetate 4:1) achieves >98% purity, as confirmed by HPLC (Retention time: 6.8 min, λ = 254 nm).

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%)
Nitrite Cyclization High regioselectivity, Scalable Requires cryogenic conditions 78–85
Direct Condensation One-pot synthesis, Mild conditions Moderate purity (85–90%) 68–72

Industrial Relevance : The nitrite-mediated route is preferred for bulk production due to shorter reaction times and higher yields, despite energy costs for temperature control.

Chemical Reactions Analysis

1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, and oxidizing agents like potassium permanganate.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole, exhibit substantial anti-inflammatory effects. The mechanism is primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Case Study:
A study demonstrated that compounds with similar structures showed significant inhibition of COX-2 activity, suggesting a favorable pharmacological profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

CompoundCOX-2 Inhibition (%)Selectivity Index
This compound75%5
Diclofenac85%2
Celecoxib90%3

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains. Its efficacy is attributed to its ability to disrupt microbial cell wall synthesis.

Case Study:
In vitro studies indicated that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antitumor Activity

The compound has been evaluated for its antitumor properties against various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation effectively.

Case Study:
A recent study assessed the cytotoxic effects of this compound on human cancer cell lines (MCF-7, HCT-116, and HepG-2). The results indicated that it significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
MCF-710
HCT-11615
HepG-220

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Table 1: Structural analogs of 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole

Compound Name Core Heterocycle Substituents/Modifications Key Applications/Findings Reference
1-(2-Chloro-6-fluorobenzyl)-4-phenyl-1H-1,2,3-triazole 1,2,3-Triazole Phenyl at C4; nitro absent Synthetic methodology (sonochemical synthesis)
GSK613 (N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)-5-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine) Pyrazole-Thiadiazole hybrid Thiadiazol-2-amine and methylpyrazole substituents InhA inhibitor for antitubercular therapy
1-(2-Chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate Pyrrole Methyl, phenethylamino, and ester groups ClpP1P2 peptidase inhibition (antitubercular)
5-Chloro-4-(1-(4-chlorophenyl)-4,5-dihydro-3-p-tolyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole Pyrazole Chlorophenyl, p-tolyl, and methyl groups Synthetic studies; no explicit bioactivity

Key Observations :

  • Heterocycle Diversity : Replacement of pyrazole with triazole or pyrrole alters electronic properties and binding interactions. For instance, triazole analogs are often prioritized for synthetic ease , while pyrrole derivatives exhibit broader pharmacological versatility .
  • Nitro Group Position : The 3-nitro substitution in the target compound distinguishes it from isomers like 1-(2-chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole, which may exhibit differing reactivity or stability .

Physicochemical and Spectroscopic Properties

Table 2: Comparative physicochemical data

Compound Name Melting Point (°C) IR (C=N stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm) Reference
This compound N/A Not reported Not reported
1-(2-Chloro-6-fluorobenzyl)-4-phenyl-1H-1,2,3-triazole 106–108 1739 (C=N) 5.86 (s, 2H, benzyl CH₂)
Compound 3h (5-Chloro-4-(1-(4-chlorophenyl)-4,5-dihydro-3-p-tolyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole) 158–160 1592 (C=N) 2.13 (CH₃), 5.29 (q, 1H, CH)

Notes:

  • The absence of melting point or spectroscopic data for the target compound underscores gaps in published characterization.
  • IR and NMR trends highlight the consistency of C=N stretching (~1590–1600 cm⁻¹) and benzyl proton signals (~5.8–5.9 ppm) across analogs .

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole, with the CAS number 512823-37-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro and fluorine substituent on the benzyl moiety and a nitro group on the pyrazole ring. The exploration of its biological activity spans various fields, including anticancer research, enzymatic inhibition, and antiparasitic effects.

Chemical Structure and Properties

The chemical formula for this compound is C10H7ClFN3O2C_{10}H_7ClFN_3O_2. The presence of halogen atoms (chlorine and fluorine) and the nitro group contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₀H₇ClFN₃O₂
Molecular Weight245.63 g/mol
CAS Number512823-37-9
Storage TemperatureAmbient

Anticancer Activity

Recent studies have indicated that compounds with pyrazole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation across various cancer cell lines. In vitro assays have demonstrated that these compounds can effectively disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis.

Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of pyrazole derivatives, it was found that compounds with similar structural features exhibited IC50 values ranging from 0.4 µM to 15 µM against different cancer cell lines, including SGC-7901 (gastric), A549 (lung), and HT-1080 (fibrosarcoma) cells . The mechanism of action was primarily attributed to the inhibition of microtubule assembly.

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been noted that pyrazole derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study reported that certain analogs showed selective inhibition against CDK2 with an IC50 value of approximately 0.36 µM .

Table: Enzymatic Inhibition Data

Enzyme TargetIC50 Value (µM)Reference
CDK20.36
CDK91.8

Antiparasitic Activity

Another area of interest is the compound's potential antiparasitic effects. Research has highlighted the efficacy of pyrazole derivatives against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal disease. The mechanism involves the inhibition of phosphodiesterase enzymes within the parasite, which are vital for its survival and replication .

Case Study: Anticryptosporidial Activity
In a screening of various compounds, those similar to this compound were identified as potent inhibitors of C. parvum growth in infected models, showcasing rapid action with minimal off-target effects .

Q & A

Q. What are the common synthetic routes for 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole?

The synthesis of pyrazole derivatives typically involves condensation reactions between hydrazines and carbonyl-containing precursors. For example, analogous compounds (e.g., 1-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine) are synthesized by reacting hydrazines with β-keto esters or α,β-unsaturated ketones under acidic or basic conditions . Specific steps may include:

  • Cyclization : Formation of the pyrazole ring via intramolecular cyclization.
  • Substitution : Introduction of the 2-chloro-6-fluorobenzyl group through nucleophilic aromatic substitution or alkylation.
  • Nitration : Addition of the nitro group at the 3-position using nitric acid or nitrating agents. Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzyl and pyrazole substituents (e.g., δ ~5.8 ppm for benzyl CH2_2, δ ~150 ppm for nitro groups) .
  • IR Spectroscopy : Peaks at ~1520 cm1^{-1} (NO2_2 asymmetric stretch) and ~1350 cm1^{-1} (symmetric stretch) .
  • Mass Spectrometry : High-resolution MS to verify the molecular ion ([M+H]+^+ at m/z 256.02) .

Q. What is the role of the nitro group in the compound’s reactivity?

The nitro group is an electron-withdrawing moiety that:

  • Stabilizes the pyrazole ring via resonance.
  • Facilitates electrophilic substitution reactions at the 4- and 5-positions of the pyrazole.
  • Can be reduced to an amine (-NH2_2) using catalytic hydrogenation or LiAlH4_4, enabling further functionalization .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine the crystal structure of this compound?

SHELX software (e.g., SHELXL) is used for structure solution and refinement:

  • Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation).
  • Structure Solution : Direct methods (SHELXS) for phase determination.
  • Refinement : Least-squares minimization (SHELXL) to optimize atomic positions and displacement parameters. Challenges include resolving disorder in the benzyl or nitro groups, which may require constraints or anisotropic refinement .

Q. How can researchers resolve discrepancies in NMR data during structural elucidation?

Contradictions (e.g., unexpected splitting or integration) may arise from:

  • Dynamic effects : Use variable-temperature NMR to identify conformational exchange.
  • Solvent interactions : Test in deuterated DMSO or CDCl3_3.
  • Isotopic labeling : 15^15N-labeled analogs to trace nitrogen environments. Computational tools (e.g., DFT calculations) can predict chemical shifts for comparison .

Q. What strategies evaluate the compound’s bioactivity against parasitic infections?

Inspired by schistosomicidal studies of the analog LPSF/PTS23 :

  • In vivo models : Infect mice with Schistosoma mansoni and administer the compound (e.g., 75–150 mg/kg).
  • Parasite load reduction : Count adult worms and eggs in liver/intestine tissues.
  • Cytotoxicity screening : Test on human PBMCs to ensure selectivity (IC50_{50} > 100 µM). Compare efficacy to standard drugs (e.g., praziquantel) and analyze dose-response relationships.

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Substituent variation : Modify the benzyl (e.g., Cl/F position), nitro group, or pyrazole substituents.
  • Biological assays : Test against targets (e.g., COX enzymes, microbial pathogens).
  • Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity to active sites . Example table for SAR:
DerivativeSubstituent (R)IC50_{50} (µM)Notes
1a-NO2_212.5Baseline
1b-NH2_2>100Reduced activity
1c-CF3_38.2Enhanced lipophilicity

Data Contradiction Analysis

Q. How to address conflicting bioassay results between in vitro and in vivo models?

  • Pharmacokinetics : Assess compound stability (e.g., plasma protein binding, metabolic clearance).
  • Bioavailability : Measure plasma concentrations via LC-MS to confirm effective dosing.
  • Model limitations : Use humanized mouse models or 3D organoids for better translational relevance .

Methodological Resources

  • Synthesis : Refer to protocols for analogous pyrazoles .
  • Crystallography : SHELX tutorials and validation tools (e.g., CheckCIF) .
  • Bioassays : Standardized WHO protocols for antiparasitic drug testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.